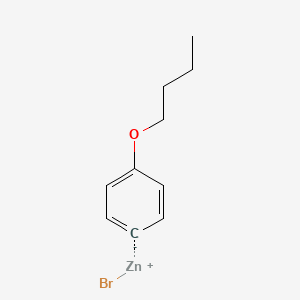
4-n-Butoxyphenylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-Butoxyphenylzinc bromide is an organozinc compound with the molecular formula C10H13BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-n-Butoxyphenylzinc bromide can be synthesized through the reaction of 4-n-butoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-n-Butoxyphenyl bromide+Zn→4-n-Butoxyphenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as:
- Purification of the starting materials.
- Controlled addition of zinc to the reaction mixture.
- Continuous monitoring of the reaction progress.
- Isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
4-n-Butoxyphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
4-n-Butoxyphenylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Utilized in the development of new drugs and therapeutic agents.
Biological Studies: Investigated for its potential interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 4-n-butoxyphenylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the butoxy group, leading to different reactivity and applications.
4-Methoxyphenylzinc Bromide: Contains a methoxy group instead of a butoxy group, affecting its chemical properties and reactivity.
Uniqueness
4-n-Butoxyphenylzinc bromide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and the types of reactions it can undergo. This makes it a valuable reagent in specific synthetic applications where other organozinc compounds may not be as effective.
Properties
Molecular Formula |
C10H13BrOZn |
|---|---|
Molecular Weight |
294.5 g/mol |
IUPAC Name |
bromozinc(1+);butoxybenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h5-8H,2-3,9H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
LREULSXKDUMDBW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14882533.png)
![6-Chloro-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14882535.png)

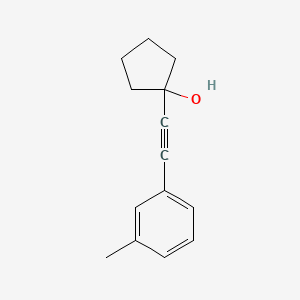

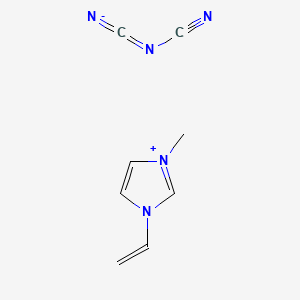

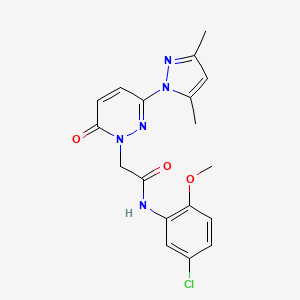
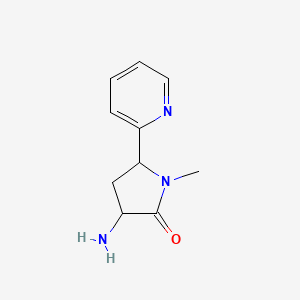
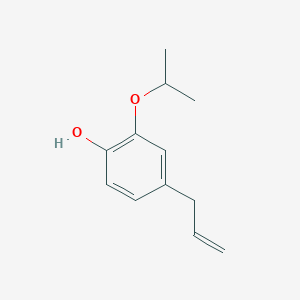
![3-(2-chlorophenyl)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B14882597.png)
![3-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14882599.png)
![4-(chloromethyl)-1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14882602.png)

